trans-2-Methylcyclopropanemethanol

Description

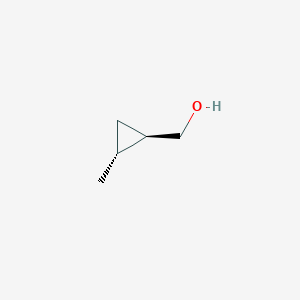

trans-2-Methylcyclopropanemethanol (C₅H₁₀O, molecular weight: 86.13 g/mol) is a cyclopropane derivative featuring a methanol group (-CH₂OH) and a methyl substituent (-CH₃) in the trans configuration on the cyclopropane ring (Figure 1). The strained cyclopropane ring imparts unique reactivity and stereochemical properties, making it valuable in synthetic chemistry and pharmaceutical intermediates . Its compact structure and polar hydroxyl group contribute to solubility in polar solvents, while the methyl group enhances lipophilicity.

Properties

IUPAC Name |

[(1R,2R)-2-methylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEINYPABNPRPM-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21003-36-1 | |

| Record name | [(1S,2S)-2-methylcyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

- Intramolecular Hydrogen Bonding Studies :

-

Thermal Decomposition Studies :

- The compound has been utilized in studies examining the thermal decomposition of diazirines, where it serves as a model for understanding complex reaction pathways and product formation under thermal stress. These findings contribute to the broader field of organic chemistry by elucidating the behavior of cyclic compounds under heat .

- Synthetic Chemistry :

Fragrance Industry Applications

This compound is recognized for its potential as a fragrance ingredient. Its pleasant olfactory properties make it suitable for use in perfumes and other scented products. The compound can be incorporated into perfume delivery systems, enhancing the overall scent profile of consumer products .

Industrial Uses

-

Chemical Manufacturing :

- The compound's reactivity allows it to be used in the production of other chemicals, serving as a building block in various industrial applications. Its role as an intermediate can streamline processes in chemical manufacturing.

- Safety and Handling :

Case Study 1: Microwave Spectrum Analysis

A detailed analysis of the microwave spectrum of this compound revealed significant data regarding its conformational preferences and intramolecular interactions. This study highlighted how variations in temperature can affect molecular behavior, providing a basis for further research into similar compounds.

Case Study 2: Thermal Decomposition Mechanisms

In exploring the thermal decomposition mechanisms involving this compound derivatives, researchers identified key reaction pathways that inform synthetic strategies for creating more stable compounds. This research underscores the importance of understanding thermal stability in chemical design.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares trans-2-Methylcyclopropanemethanol with structurally related cyclopropane methanol derivatives:

Key Observations :

- Substituent Effects : Larger aromatic groups (e.g., phenyl, 4-methylphenyl) increase molecular weight and lipophilicity, reducing water solubility. Electron-withdrawing groups (e.g., chlorine in 2-chlorophenyl derivatives) enhance electrophilic reactivity .

- Stereochemistry : The trans configuration is critical for minimizing steric hindrance in cyclopropane derivatives, improving synthetic accessibility .

Research Findings and Trends

- Stereochemical Control : Recent studies emphasize trans-selectivity in cyclopropane synthesis to avoid side products. High-yield routes (e.g., 92% for 4-methylphenyl derivative) demonstrate advances in catalytic methods .

- Property Modulation: Substituent engineering (e.g., methyl vs. phenyl) allows tuning of solubility and bioactivity. For instance, this compound’s balance of polarity and lipophilicity makes it suitable for agrochemical formulations, while aryl analogs are prioritized in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-Methylcyclopropanemethanol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis of cyclopropane derivatives often involves cyclopropanation reactions. For example, analogous compounds like Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate are synthesized via reactions between diazoacetates and substituted alkenes under acidic or basic conditions . For this compound, a plausible route involves:

- Step 1 : Cyclopropanation of methyl-substituted alkenes with diazomethane derivatives.

- Step 2 : Hydrolysis or reduction of intermediates to yield the methanol derivative.

- Key variables : Temperature, solvent polarity, and catalyst choice (e.g., Rh(II) complexes) critically affect stereoselectivity. Monitor reaction progress via GC-MS or H NMR to confirm trans-configuration .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability testing : Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–80% RH) over 1–6 months.

- Analytical tools : Use HPLC with UV detection to quantify degradation products. For cyclopropane rings, monitor strain-induced decomposition via FT-IR (C-C stretching at ~1000 cm) .

- Data interpretation : Compare degradation kinetics to analogs like ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol, which shows 6-month stability at -80°C .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Step 1 : Define inclusion criteria (e.g., studies with ≥90% purity, in vitro/in vivo models).

- Step 2 : Use meta-analysis to quantify effect sizes across studies. For example, if one study reports cytotoxicity (IC = 10 μM) while another shows no activity, assess variables like cell line selection (e.g., HEK293 vs. HepG2) or solvent effects (DMSO vs. ethanol) .

- Step 3 : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How do computational models predict the reactivity of this compound in ring-opening reactions?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .

- MD simulations : Simulate solvent effects (e.g., water vs. THF) on ring strain using GROMACS. Compare to experimental kinetics from analogous cyclopropanes .

- Validation : Synthesize predicted products (e.g., diols or esters) and confirm structures via X-ray crystallography .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology :

- Impurity profiling : Use UPLC-QTOF-MS with a C18 column (1.7 μm, 2.1 × 50 mm). Detect impurities at ≤0.1% levels.

- Common impurities :

| Impurity | Source | Mitigation |

|---|---|---|

| cis-Isomer | Incomplete stereocontrol | Optimize catalyst loading |

| Oxidation byproducts | Air exposure | Store under inert gas (N/Ar) |

- Quantitative NMR : Use ERETIC calibration for absolute quantification of residual solvents (e.g., ethyl acetate) .

Data Contradiction Analysis Framework

- Case study : Discrepancies in reported melting points (e.g., 85°C vs. 92°C).

- Root cause analysis :

Purity differences (e.g., 95% vs. 99%).

Polymorphism: Recrystallize from multiple solvents (hexane, ethanol) and analyze via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.